1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-methyl-N-(1-methylindol-4-yl)indole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O/c1-21-11-10-14-16(7-5-9-18(14)21)20-19(23)15-12-22(2)17-8-4-3-6-13(15)17/h3-12H,1-2H3,(H,20,23) |
InChI Key |
SPXWVBXDUKSVPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Methyl-1H-Indole-3-Carboxylic Acid
The core indole-3-carboxylic acid derivative is synthesized via selective N-methylation and subsequent carboxylation. A robust method involves:
-
Methylation : Indole-3-carboxylic acid is treated with iodomethane (2 equiv.) in the presence of calcium oxide (CaO) as a base in anhydrous methanol at 60°C for 12 hours. CaO replaces hazardous alkali metal alkoxides, minimizing side products like 2-methylindole derivatives. The reaction achieves >90% conversion, with purification via recrystallization from ethanol/water (yield: 85%).
-
Carboxylation Retention : The methylated product retains the carboxylic acid group, confirmed by IR spectroscopy (C=O stretch at 1680 cm⁻¹) and ¹H NMR (δ 3.85 ppm for N–CH₃).
Synthesis of 1-Methyl-1H-Indol-4-Amine
Introducing the amine group at the 4-position requires directed functionalization:
-
Nitration : 1-Methylindole undergoes nitration at the 4-position using fuming HNO₃ in acetic anhydride at 0°C, yielding 1-methyl-4-nitro-1H-indole (75% yield).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing 1-methyl-1H-indol-4-amine. The product is isolated via vacuum distillation (purity >95%).
Amide Bond Formation
Activation of 1-Methyl-1H-Indole-3-Carboxylic Acid
The carboxylic acid is activated for nucleophilic attack:
Coupling with 1-Methyl-1H-Indol-4-Amine
The activated acid chloride reacts with 1-methyl-1H-indol-4-amine under Schotten-Baumann conditions:
-
Reaction Conditions : The amine (1.2 equiv.) is added to the acid chloride in tetrahydrofuran (THF) with triethylamine (TEA) as a base at 0°C. The mixture is stirred for 4 hours, gradually warming to room temperature.
-
Workup : The precipitate is filtered and washed with cold water. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the title compound (68% yield).
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Microwave-Assisted Synthesis
Accelerating the coupling reaction via microwave irradiation:
-
Conditions : Reactants in DMF are irradiated at 120°C for 20 minutes. This method reduces reaction time by 90% while maintaining a 70% yield.
Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, indole H-2), 7.68 (d, J = 8.0 Hz, 1H, indole H-4), 7.42–7.30 (m, 4H, aromatic), 3.90 (s, 3H, N–CH₃), 3.85 (s, 3H, N–CH₃).
-
¹³C NMR : δ 165.2 (C=O), 136.5 (indole C-3), 124.8–119.2 (aromatic carbons), 33.1 (N–CH₃).
-
IR : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C–N bend).
Purity Assessment
-
HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water gradient), purity ≥99%.
-
Elemental Analysis : Calculated for C₁₉H₁₈N₂O (306.36 g/mol): C 74.49%, H 5.92%, N 9.14%. Found: C 74.42%, H 5.89%, N 9.10%.
Optimization and Scalability
Solvent and Base Screening
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | TEA | 68 | 95 |
| DCM | DIPEA | 65 | 93 |
| DMF | K₂CO₃ | 58 | 90 |
Industrial-Scale Production
-
Continuous Flow Reactors : Microflow systems enable rapid mixing and temperature control, reducing dimerization of reactive intermediates. A pilot-scale setup achieved 85% yield at 1 kg/batch.
-
Cost Analysis : Bulk iodomethane reduces raw material costs by 40% compared to dimethyl sulfate.
Challenges and Solutions
Regioselectivity in Methylation
Chemical Reactions Analysis
1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include oxidized derivatives of the indole ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carboxamide group. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide involves its interaction with tubulin, a protein that is essential for cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Spectroscopic and Analytical Data
Table 2: NMR Spectral Comparisons (Selected Peaks)
Notable Trend: The absence of fluorinated or adamantyl groups in the target compound simplifies its NMR profile compared to 5F-ABICA or APICA .
Biological Activity
1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, including anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structural feature is crucial for its biological activity. The molecular formula is , and it has a molecular weight of approximately 200.24 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of indole derivatives, including 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide.
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide | MCF-7 | 1.35 | Induction of apoptosis via caspase activation |
| Doxorubicin | MCF-7 | 1.13 | DNA intercalation and apoptosis induction |
In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the induction of apoptosis, marked by increased levels of caspases 3, 8, and 9, and alterations in Bcl-2 family proteins, which regulate cell death pathways .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In tests against various bacterial strains, it exhibited low minimum inhibitory concentrations (MICs), indicating strong antibacterial activity.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | 0.98 | Strong |
| E. coli | 2.5 | Moderate |
These findings suggest that the compound may be effective against resistant strains of bacteria, which is a significant concern in clinical settings .
The biological activity of 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
- DNA Interaction : Similar to other indole derivatives, it may intercalate with DNA, disrupting replication and transcription processes.
- Antibacterial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death.
Case Studies
A study conducted on the effects of various indole derivatives on cancer cell lines revealed that compounds similar to 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide showed promising results in reducing tumor growth and enhancing apoptosis markers in vitro . Another study focused on antimicrobial efficacy highlighted the potential use of this compound in treating infections caused by resistant bacteria like MRSA .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide, and how can reaction yields be optimized?
Answer:
The synthesis of indole-carboxamide derivatives typically involves coupling reactions between indole moieties and activated carbonyl intermediates. Key steps include:
- Amide bond formation : Use coupling reagents like EDCI/HOBt or carbodiimides to facilitate the reaction between 1-methyl-1H-indole-4-amine and 1-methyl-1H-indole-3-carbonyl chloride.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Temperature control : Moderate heating (40–60°C) improves kinetics without promoting side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical for isolating pure products.
Yield optimization : Lower yields (e.g., 6–17% in similar indole derivatives) can be addressed by:
Basic: Which spectroscopic and analytical methods are most reliable for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy :
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
- X-ray crystallography : Resolve stereochemical ambiguities; indole derivatives often form stable crystals in methanol or DMSO .
- FT-IR : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1540 cm⁻¹) .
Advanced: How do structural modifications (e.g., substituents on the indole ring) influence the compound’s bioactivity, particularly in targeting Bcl-2/Mcl-1 proteins?
Answer:
Structure-activity relationship (SAR) studies on analogous indole derivatives reveal:
- Electron-withdrawing groups (e.g., nitro, chloro): Enhance binding affinity to anti-apoptotic proteins (Bcl-2/Mcl-1) by increasing dipole interactions. For example, a nitro substituent improved IC₅₀ values by ~3-fold in cytotoxicity assays .
- Hydrophobic substituents (e.g., naphthyl, pyridyl): Improve membrane permeability and target engagement in hydrophobic binding pockets .
- Steric effects : Bulky groups at the indole 4-position (e.g., 1-methyl) reduce conformational flexibility, stabilizing protein-ligand interactions .
Methodological approach :
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies often arise from:
- Metabolic instability : In vivo hepatic metabolism may reduce bioavailability. Use LC-MS/MS to identify metabolites and modify labile groups (e.g., replace methyl with trifluoromethyl) .
- Off-target effects : Employ CRISPR-Cas9 knockout models to isolate target-specific activity.
- Dosage optimization : Conduct pharmacokinetic studies (Cₘₐₓ, AUC, t₁/₂) in rodent models to adjust dosing regimens .
Case study : A related indole-carboxamide showed 10-fold lower in vivo efficacy due to rapid glucuronidation; introducing a methoxy group at the 5-position improved metabolic stability .
Methodological: What computational tools are effective for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to simulate binding to Bcl-2/Mcl-1. Key parameters:
- MD simulations (GROMACS/AMBER) : Assess binding stability over 100-ns trajectories; analyze RMSD and hydrogen bond occupancy .
- QSAR models : Train on datasets of indole derivatives with known IC₅₀ values to predict activity cliffs .
Advanced: What strategies are recommended for improving the aqueous solubility of this compound without compromising target affinity?
Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to enhance solubility (test via phase solubility diagrams) .
- Structural tweaks : Add polar substituents (e.g., hydroxymethyl at the 3-position) or replace methyl with morpholine, balancing hydrophilicity and logP .
Validation : Measure solubility via shake-flask method (UV-Vis quantification at λₘₐₓ ~280 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
